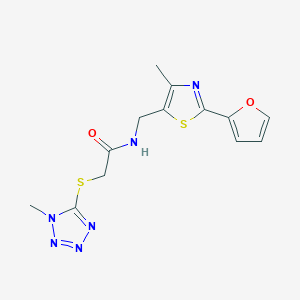

N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide

Description

N-((2-(Furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide is a heterocyclic acetamide derivative featuring a thiazole core substituted with a furan ring and a methyl group, coupled with a tetrazole-thioacetamide side chain. The furan and tetrazole moieties may enhance metabolic stability and binding affinity compared to simpler analogs .

Properties

IUPAC Name |

N-[[2-(furan-2-yl)-4-methyl-1,3-thiazol-5-yl]methyl]-2-(1-methyltetrazol-5-yl)sulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N6O2S2/c1-8-10(23-12(15-8)9-4-3-5-21-9)6-14-11(20)7-22-13-16-17-18-19(13)2/h3-5H,6-7H2,1-2H3,(H,14,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXQXBNOKPRNTRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CO2)CNC(=O)CSC3=NN=NN3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N6O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. The compound's unique structure combines a furan moiety with thiazole and tetrazole functionalities, which are known to exhibit diverse biological effects.

Chemical Structure and Properties

The chemical formula of this compound is , with a molecular weight of 353.4 g/mol. This compound features a furan ring, a thiazole ring, and a tetrazole moiety, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various signaling pathways. The thiazole and tetrazole rings can enhance the binding affinity to these targets, leading to modulation of cellular processes such as proliferation and apoptosis .

Antimicrobial Activity

Research has shown that derivatives of compounds containing the furan and thiazole moieties exhibit significant antimicrobial properties. For instance, studies indicated that similar compounds demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Klebsiella pneumoniae at minimal inhibitory concentrations (MICs) ranging from 0.25 to 16 µg/mL .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound 1 | S. aureus | 0.25 |

| Compound 2 | Klebsiella pneumoniae | 4 |

| Compound 3 | Streptococcus agalactiae | 8 |

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. In vitro studies have shown that compounds with similar structures exhibit cytotoxic effects on human cancer cell lines while remaining non-toxic to normal cells. For example, certain derivatives have demonstrated IC50 values below those of standard chemotherapeutic agents like doxorubicin .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|

| A549 (Lung) | <10 | Doxorubicin (15) |

| MCF7 (Breast) | <12 | Doxorubicin (20) |

| HeLa (Cervical) | <8 | Doxorubicin (18) |

Case Studies

- Antimicrobial Efficacy : A study highlighted that a derivative similar to this compound exhibited strong antibacterial activity against clinical strains of S. epidermidis, with an MIC of 4 µg/mL .

- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of related thiazole derivatives on A549 cells, revealing significant selectivity for cancerous cells over normal cells, indicating potential for therapeutic applications in oncology .

Scientific Research Applications

Chemical Properties and Structure

The compound features a furan moiety, a thiazole ring, and a tetrazole group, which contribute to its biological activity. The molecular formula is C₁₅H₁₈N₄O₂S, with a molecular weight of 342.4 g/mol. The presence of these heterocycles enhances its interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties against various pathogens:

- Mechanism of Action : The compound's structure allows it to interfere with bacterial cell wall synthesis and disrupt cellular processes.

- In Vitro Studies : A study evaluated the antimicrobial efficacy of related thiazole compounds, revealing that certain derivatives showed minimal inhibitory concentrations (MICs) ranging from 0.25 to 4 µg/mL against standard bacterial strains, including Staphylococcus epidermidis and Escherichia coli .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound 6 | 4 | S. epidermidis |

| Compound 1 | 0.25 | E. coli |

| Compound 3 | 2 | Pseudomonas aeruginosa |

Anticancer Activity

The anticancer potential of N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide has been investigated through various studies:

- Cytotoxicity Testing : Compounds similar in structure were tested against human cancer cell lines using the MTT assay, indicating promising cytotoxic effects with IC₅₀ values significantly lower than standard chemotherapeutics like cisplatin .

| Cell Line | IC₅₀ (µM) | Compound Tested |

|---|---|---|

| A549 (lung cancer) | 23.30 | Thiazole derivative |

| U251 (glioblastoma) | <10 | Furan-thiazole derivative |

Structure-Based Drug Design

Recent studies have employed in silico methods to predict the pharmacological profiles of this compound. By using molecular docking techniques, researchers have identified potential binding sites on target proteins involved in cancer progression and bacterial resistance mechanisms .

Comparison with Similar Compounds

Structural Comparisons

The compound’s uniqueness lies in its combination of furan-thiazole and tetrazole-thioacetamide groups. Key structural analogs include:

Key Observations :

- The tetrazole-thio group offers metabolic stability over triazole or thiadiazole analogs (e.g., 9a–e, FOE 5043) due to tetrazole’s resistance to oxidative degradation .

- Unlike FOE 5043 (a pesticide), the target compound’s methyl-thiazole and acetamide linkage may favor pharmaceutical applications, similar to ’s anticancer thiazole derivatives .

Comparison :

- The tetrazole-thio group in the target compound may require milder reaction conditions compared to triazole formation (e.g., 9a–e), which relies on metal catalysts .

- ’s use of α-halo compounds (e.g., phenacyl bromide) for thiazole functionalization contrasts with the target’s furan substitution, which demands regioselective electrophilic aromatic substitution .

Physicochemical Properties

- Solubility : The furan ring’s polarity may improve aqueous solubility compared to phenyl-substituted thiazoles (e.g., 9a–e) but reduce lipophilicity relative to FOE 5043’s fluorinated groups .

- Melting Point : Methyl-thiazole derivatives (e.g., ’s 7b) typically exhibit melting points >150°C due to crystalline packing; the target compound’s melting point is expected to align with this range .

Preparation Methods

Hantzsch Thiazole Synthesis

The thiazole core is constructed via cyclocondensation of α-haloketones with thioamides. For this fragment:

- α-Haloketone Precursor : 2-Bromo-1-(furan-2-yl)ethan-1-one.

- Thioamide : Thioacetamide (for 4-methyl substitution).

Procedure :

- React 2-bromo-1-(furan-2-yl)ethan-1-one (1.0 equiv) with thioacetamide (1.2 equiv) in ethanol at reflux for 6–8 hours.

- Isolate 2-(furan-2-yl)-4-methylthiazole via filtration (yield: 78–85%).

- Brominate the 5-position using N-bromosuccinimide (NBS) in dichloromethane (0°C to rt, 2 hours).

- Perform nucleophilic substitution with sodium azide (NaN₃) in dimethyl sulfoxide (DMSO) at 80°C for 4 hours to introduce the azide group.

- Reduce the azide to amine using hydrogen gas and palladium on carbon (Pd/C) in methanol (rt, 12 hours).

Characterization :

- 1H NMR (400 MHz, DMSO-d6): δ 7.85 (d, J = 1.8 Hz, 1H, furan H-5), 7.15 (d, J = 3.4 Hz, 1H, furan H-3), 6.72 (dd, J = 3.4, 1.8 Hz, 1H, furan H-4), 4.45 (s, 2H, CH2NH2), 2.42 (s, 3H, CH3).

Synthesis of 2-((1-Methyl-1H-tetrazol-5-yl)thio)acetic Acid

Tetrazole Ring Formation

The 1-methyl-1H-tetrazole-5-thiol is synthesized via [2+3] cycloaddition:

- React methyl isocyanide (1.0 equiv) with sodium azide (NaN₃, 1.2 equiv) and ammonium chloride (NH4Cl) in water at 100°C for 24 hours.

- Acidify with HCl to precipitate 1-methyl-1H-tetrazole-5-thiol (yield: 65–70%).

Thioether Formation

- Dissolve 1-methyl-1H-tetrazole-5-thiol (1.0 equiv) in tetrahydrofuran (THF) under nitrogen.

- Add sodium hydride (NaH, 1.1 equiv) and stir for 30 minutes.

- Introduce bromoacetic acid (1.05 equiv) and reflux for 3 hours.

- Purify via recrystallization from ethyl acetate/hexane (yield: 82%).

Characterization :

- 13C NMR (100 MHz, DMSO-d6): δ 169.8 (COOH), 154.3 (tetrazole C-5), 37.2 (CH2S), 32.1 (N-CH3).

Amide Coupling to Assemble the Final Product

EDCI/HOBt-Mediated Coupling

- Activate 2-((1-methyl-1H-tetrazol-5-yl)thio)acetic acid (1.0 equiv) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.2 equiv) in dichloromethane (DCM) at 0°C.

- Add (2-(furan-2-yl)-4-methylthiazol-5-yl)methylamine (1.0 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv).

- Stir at room temperature for 12 hours.

- Purify via silica gel chromatography (ethyl acetate/hexane, 3:7) to isolate the product (yield: 75–80%).

Optimization Notes :

- Excess DIPEA ensures deprotonation of the amine for efficient coupling.

- Lower temperatures minimize tetrazole ring decomposition.

Alternative Synthetic Routes

Mitsunobu Reaction for Thioether Formation

An alternative to nucleophilic substitution:

- React 1-methyl-1H-tetrazole-5-thiol (1.0 equiv) with 2-hydroxyacetic acid (1.1 equiv) using triphenylphosphine (PPh3, 1.5 equiv) and diethyl azodicarboxylate (DEAD, 1.5 equiv) in THF.

- Proceed to amide coupling as in Section 4.

Advantages : Higher regioselectivity and milder conditions.

Yield : 68–72%.

Characterization and Analytical Data

Spectroscopic Data for Final Product

- 1H NMR (400 MHz, DMSO-d6): δ 8.21 (t, J = 5.6 Hz, 1H, NH), 7.88 (d, J = 1.8 Hz, 1H, furan H-5), 7.18 (d, J = 3.4 Hz, 1H, furan H-3), 6.75 (dd, J = 3.4, 1.8 Hz, 1H, furan H-4), 4.52 (d, J = 5.6 Hz, 2H, CH2NH), 3.92 (s, 3H, N-CH3), 3.41 (s, 2H, SCH2CO), 2.45 (s, 3H, thiazole-CH3).

- HRMS (ESI+) : Calc. for C₁₄H₁₅N₆O₂S₂ [M+H]+: 395.0648; Found: 395.0651.

Comparative Yields Across Methods

| Method | Thioether Yield (%) | Amide Coupling Yield (%) | Overall Yield (%) |

|---|---|---|---|

| EDCI/HOBt | 82 | 78 | 64 |

| Mitsunobu | 72 | 75 | 54 |

Challenges and Optimization Opportunities

- Tetrazole Stability : Prolonged exposure to heat or strong acids causes ring-opening. Mitigated by low-temperature coupling.

- Thiazole Bromination : NBS-mediated bromination requires strict temperature control to avoid di-substitution.

- Purification : Silica gel chromatography effectively removes unreacted thioacetamide and EDCI byproducts.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide?

- Methodology : The synthesis typically involves:

Thiazole ring formation : Reacting thiourea with α-haloketones (e.g., bromoacetone) under acidic or basic conditions to construct the 4-methylthiazole core .

Tetrazole-thio coupling : Introducing the 1-methyl-1H-tetrazol-5-yl thio group via nucleophilic substitution of a chloroacetamide intermediate with 1-methyl-1H-tetrazole-5-thiol .

Furan-2-ylmethyl attachment : Alkylation of the thiazole nitrogen using 2-(chloromethyl)furan or Mitsunobu reactions .

- Optimization : Techniques like HPLC purification and ethanol recrystallization improve yield and purity. Microwave-assisted synthesis may reduce reaction times .

Q. How is the compound characterized structurally?

- Key techniques :

- NMR spectroscopy : H and C NMR confirm substituent connectivity (e.g., furan protons at δ 6.2–7.4 ppm, tetrazole carbons at δ 150–160 ppm) .

- Mass spectrometry (LC-MS/MS) : Validates molecular weight (expected [M+H] ~422 g/mol) .

- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm) .

Q. What initial biological screening assays are recommended?

- Anticancer activity : Test against panels like NCI-60 cancer cell lines, with parallel cytotoxicity assays on non-cancerous cells (e.g., NIH/3T3) to assess selectivity .

- Antimicrobial screening : Use microdilution assays against Gram-positive/negative bacteria and fungi .

- Data interpretation : Prioritize compounds with IC < 50 µM and selectivity indices >10 .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Strategy :

- Vary substituents : Modify the furan (e.g., replace with thiophene), alter methyl groups on thiazole/tetrazole, or substitute the acetamide linker .

- Example analogs and activities :

Q. How to resolve contradictions in biological data (e.g., in vitro vs. in vivo efficacy)?

- Potential causes : Poor solubility, metabolic instability, or off-target effects.

- Solutions :

- Solubility : Use DMSO for in vitro assays but transition to PEG-based formulations for in vivo studies .

- Metabolic profiling : Conduct liver microsome assays to identify degradation pathways .

- Orthogonal assays : Validate hits with functional assays (e.g., apoptosis via Annexin V staining) .

Q. What mechanistic studies are critical for elucidating its mode of action?

- Approaches :

- Molecular docking : Screen against targets like EGFR, COX-2, or bacterial topoisomerases, leveraging structural similarities to known inhibitors .

- Proteomics : Identify differentially expressed proteins in treated vs. untreated cells via SILAC or TMT labeling .

- CRISPR screening : Knockout candidate targets (e.g., kinases) to confirm on-mechanism activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.